

using ML042 for low molecular weight protein analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML042

Cat. No.: B1227343

[Get Quote](#)

Application Note: ML042 Enhanced Analysis of Low Molecular Weight Proteins using the LMWP-Enrichment Kit (ML042)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The low molecular weight (LMW) proteome, encompassing proteins and peptides under 30 kDa, is a critical yet often under-represented area of proteomic research. This fraction contains a wealth of important molecules, including signaling peptides, cytokines, growth factors, and protein fragments, which are pivotal in various biological processes and disease states. However, the analysis of LMW proteins is challenging due to their low abundance and the masking effects of larger proteins in complex biological samples. The LMWP-Enrichment Kit (**ML042**) provides a novel and efficient solution for the selective enrichment of LMW proteins, enabling deeper and more comprehensive analysis by mass spectrometry and other downstream applications.

Principle of the Method

The LMWP-Enrichment Kit (**ML042**) utilizes a proprietary size-exclusion chromatography matrix with a precisely controlled pore size. This matrix allows smaller proteins and peptides to enter the beads while excluding larger proteins (>30 kDa), which are washed away. The enriched

LMW proteins are then eluted in a clean, concentrated form, ready for downstream analysis. This method significantly reduces sample complexity and enhances the detection of low-abundance LMW proteins.

Applications

- **Biomarker Discovery:** Isolate and identify novel LMW protein biomarkers from biofluids and tissues.
- **Signaling Pathway Analysis:** Investigate the roles of peptide hormones, cytokines, and other small signaling proteins.
- **Drug Development:** Characterize the effects of drugs on the LMW proteome and identify potential therapeutic targets.
- **Degradomics:** Study protein degradation by analyzing the profile of protein fragments.

Experimental Protocols

Sample Preparation: Lysis of Mammalian Cells

This protocol describes the preparation of a total protein lysate from cultured mammalian cells.

Materials:

- Phosphate-buffered saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease inhibitors
- Cell scraper
- Microcentrifuge

Procedure:

- Aspirate the culture medium from the cell culture dish.
- Wash the cells twice with ice-cold PBS.

- Add 1 mL of ice-cold Lysis Buffer to the dish.
- Scrape the cells from the dish and transfer the cell suspension to a microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (total protein lysate) to a new, clean tube.
- Determine the protein concentration of the lysate using a standard protein assay.

LMW Protein Enrichment using the ML042 Kit

This protocol details the enrichment of LMW proteins from the prepared total protein lysate.

Materials:

- LMWP-Enrichment Kit (**ML042**), containing:
 - **ML042** Spin Columns
 - Binding Buffer
 - Wash Buffer
 - Elution Buffer
- Total protein lysate (from Protocol 1)
- Microcentrifuge

Procedure:

- Column Equilibration:
 - Place an **ML042** Spin Column into a collection tube.
 - Add 500 µL of Binding Buffer to the column.

- Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through.
- Repeat this step once.
- Sample Loading:
 - Adjust the protein concentration of the total lysate to 1 mg/mL with Binding Buffer.
 - Load 500 µL of the adjusted lysate onto the equilibrated spin column.
 - Incubate at room temperature for 10 minutes to allow LMW proteins to enter the matrix.
- Washing (Removal of High Molecular Weight Proteins):
 - Centrifuge the column at 1,000 x g for 2 minutes. Collect the flow-through, as this contains the enriched LMW proteins.
 - To ensure complete elution of LMW proteins, add 200 µL of Wash Buffer to the column and centrifuge again at 1,000 x g for 2 minutes, collecting into the same tube.
- Elution of Enriched LMW Proteins:
 - The combined flow-through from the previous steps contains the enriched LMW protein fraction.

Sample Preparation for Mass Spectrometry (In-Solution Digestion)

This protocol describes the preparation of the enriched LMW protein fraction for analysis by LC-MS/MS.

Materials:

- Enriched LMW protein sample (from Protocol 2)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)

- Trypsin (mass spectrometry grade)
- Ammonium bicarbonate
- Formic acid
- C18 spin tips for sample cleanup

Procedure:

- Reduction and Alkylation:
 - To the enriched LMW protein sample, add DTT to a final concentration of 10 mM.
 - Incubate at 56°C for 30 minutes.
 - Cool the sample to room temperature.
 - Add IAA to a final concentration of 20 mM.
 - Incubate in the dark at room temperature for 30 minutes.
- Digestion:
 - Add trypsin to the sample at a 1:50 (trypsin:protein) ratio.
 - Incubate overnight at 37°C.
- Sample Cleanup:
 - Acidify the sample by adding formic acid to a final concentration of 0.1%.
 - Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.
 - The eluted peptides are now ready for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Protein Yield and LMW Protein Identification with and without the **ML042** Kit.

Sample	Total Protein Yield (µg)	Number of Proteins Identified (<30 kDa)
Total Lysate	500	152
ML042 Enriched	85	489

Table 2: Representative LMW Proteins Identified from an **ML042**-Enriched Human Cell Lysate.

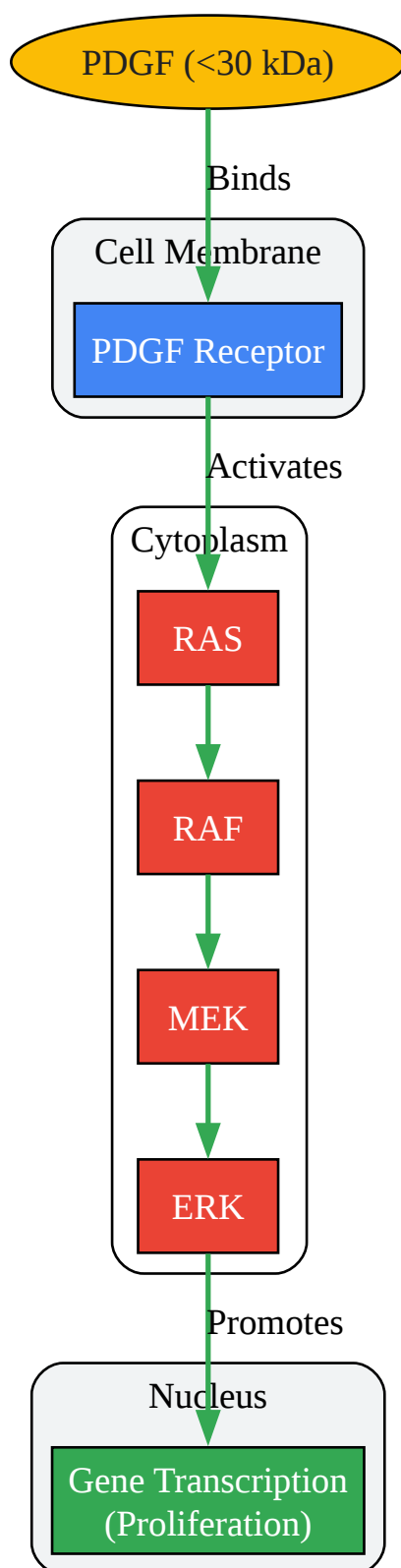
Accession No.	Protein Name	Molecular Weight (kDa)	Function
P62805	Ubiquitin	8.6	Protein degradation
P01127	Platelet-derived growth factor subunit B	12.3	Cell proliferation
P01579	Interferon gamma	19.3	Immune signaling
P02765	Cytochrome c	11.7	Apoptosis

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the enrichment and analysis of LMW proteins using the **ML042** kit.



[Click to download full resolution via product page](#)

Caption: The MAPK signaling pathway, initiated by the LMW protein PDGF, is a key area of study.

- To cite this document: BenchChem. [using ML042 for low molecular weight protein analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1227343#using-ml042-for-low-molecular-weight-protein-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com